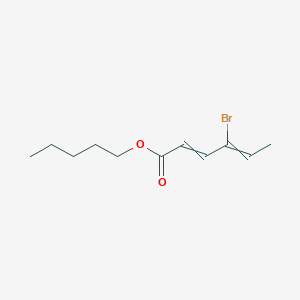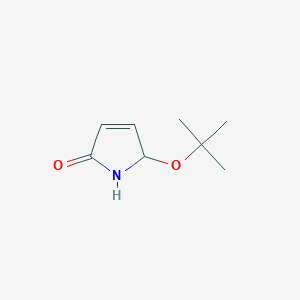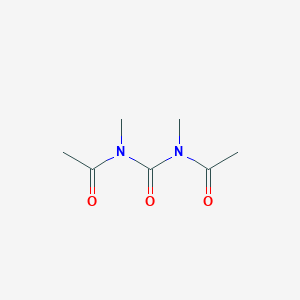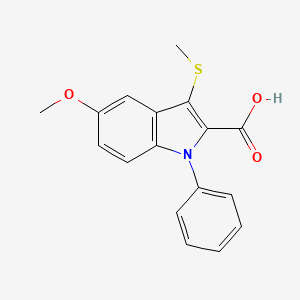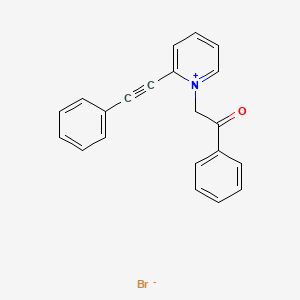
1-(2-Oxo-2-phenylethyl)-2-(phenylethynyl)pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Oxo-2-phenylethyl)-2-(phenylethynyl)pyridin-1-ium bromide is a synthetic organic compound that belongs to the class of pyridinium salts This compound is characterized by the presence of a pyridinium ring substituted with a phenylethynyl group and a 2-oxo-2-phenylethyl group The bromide ion serves as the counterion to balance the positive charge on the pyridinium nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxo-2-phenylethyl)-2-(phenylethynyl)pyridin-1-ium bromide typically involves the following steps:
Formation of the Pyridinium Core: The pyridinium core can be synthesized by reacting pyridine with an appropriate alkylating agent, such as benzyl bromide, under basic conditions.
Introduction of the Phenylethynyl Group: The phenylethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne (phenylacetylene) is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a copper co-catalyst.
Addition of the 2-Oxo-2-phenylethyl Group: The 2-oxo-2-phenylethyl group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride (such as benzoyl chloride) reacts with the pyridinium ring in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Oxo-2-phenylethyl)-2-(phenylethynyl)pyridin-1-ium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Oxo-2-phenylethyl)-2-(phenylethynyl)pyridin-1-ium bromide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or cellular uptake.
Industry: It can be used in the development of advanced materials, such as polymers, coatings, and electronic devices.
Wirkmechanismus
The mechanism of action of 1-(2-Oxo-2-phenylethyl)-2-(phenylethynyl)pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies on its binding affinity, selectivity, and mode of action are necessary to elucidate its precise mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Oxo-2-phenylethyl)-2-(phenylethynyl)pyridin-1-ium chloride: Similar structure with a chloride counterion instead of bromide.
1-(2-Oxo-2-phenylethyl)-2-(phenylethynyl)pyridin-1-ium iodide: Similar structure with an iodide counterion.
1-(2-Oxo-2-phenylethyl)-2-(phenylethynyl)pyridin-1-ium sulfate: Similar structure with a sulfate counterion.
Uniqueness
1-(2-Oxo-2-phenylethyl)-2-(phenylethynyl)pyridin-1-ium bromide is unique due to its specific combination of functional groups and the presence of the bromide counterion. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
96206-86-9 |
|---|---|
Molekularformel |
C21H16BrNO |
Molekulargewicht |
378.3 g/mol |
IUPAC-Name |
1-phenyl-2-[2-(2-phenylethynyl)pyridin-1-ium-1-yl]ethanone;bromide |
InChI |
InChI=1S/C21H16NO.BrH/c23-21(19-11-5-2-6-12-19)17-22-16-8-7-13-20(22)15-14-18-9-3-1-4-10-18;/h1-13,16H,17H2;1H/q+1;/p-1 |
InChI-Schlüssel |
GPMOZYSTCFSQPL-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=[N+]2CC(=O)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


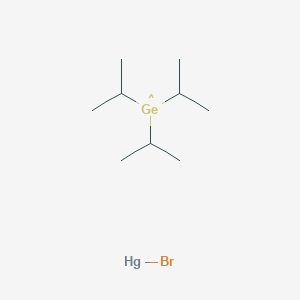
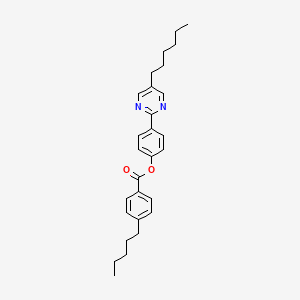
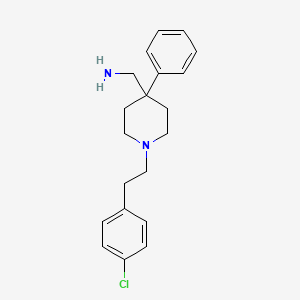
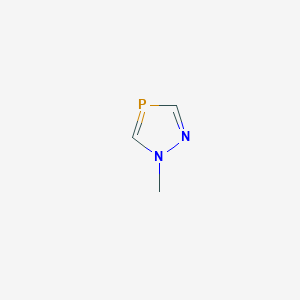
![6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid](/img/structure/B14342482.png)
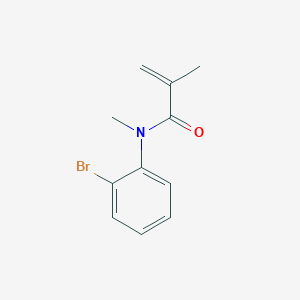

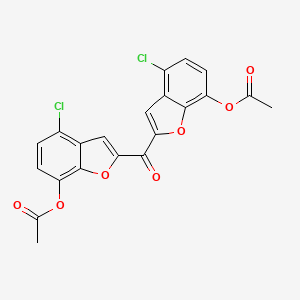
![2-{[1-(Pyridin-3-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B14342495.png)
